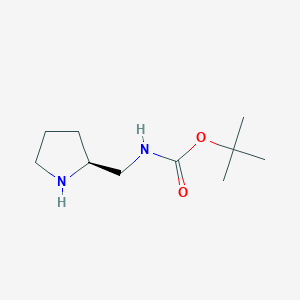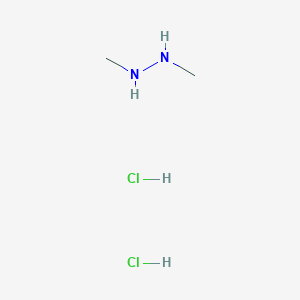
1,2-Dimethylhydrazin-Dihydrochlorid
Übersicht
Beschreibung
1,2-Dimethylhydrazine hydrochloride is a chemical compound with the molecular formula
C2H8N2⋅2HCl
. It is a derivative of hydrazine, where two methyl groups are attached to the nitrogen atoms. This compound is known for its use in scientific research, particularly in the study of carcinogenesis, as it is a potent carcinogen used to induce colon cancer in experimental animal models .Wissenschaftliche Forschungsanwendungen
1,2-Dimethylhydrazine hydrochloride is widely used in scientific research due to its potent biological activity. Some key applications include:
Carcinogenesis Studies: It is used to induce colon cancer in rodents, providing a model to study the mechanisms of cancer development and to test potential anti-cancer therapies.
Chemical Synthesis: It serves as a reagent in the synthesis of various organic compounds, particularly in the preparation of hydrazine derivatives.
Biological Research: The compound is used to study the effects of carcinogens on cellular and molecular processes, including DNA damage and repair mechanisms.
Industrial Applications: It is employed in the production of certain pharmaceuticals and agrochemicals, where its reactivity is utilized in the synthesis of active ingredients.
Wirkmechanismus
The carcinogenic effects of 1,2-dimethylhydrazine hydrochloride are primarily due to its ability to form DNA adducts, leading to mutations and genomic instability. The compound is metabolized in the liver to form reactive intermediates, which then interact with DNA, causing alkylation and subsequent mutations. These mutations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation .
Safety and Hazards
Zukünftige Richtungen
1,2-Dimethylhydrazine is widely used as a carcinogen to induce colon cancer in animal models . Exploration of 1,2-Dimethylhydrazine-induced colon carcinogenesis in rodent models provides the knowledge to perceive the biochemical, molecular, and histological mechanisms of different stages of colon carcinogenesis . This understanding is essential to accurately identify and interpret alterations that occur in the colonic mucosa when evaluating natural or pharmacological compounds in 1,2-Dimethylhydrazine-induced animal colon carcinogenesis .
Biochemische Analyse
Biochemical Properties
1,2-Dimethylhydrazine Dihydrochloride operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions .
Cellular Effects
1,2-Dimethylhydrazine Dihydrochloride has been found to decrease the number of prelabeled DNA-synthesizing cells in the distal colon as early as 30 minutes after instillation . It also induces early aberrant crypt foci that evolve into irreversible adenocarcinomas over 24 weeks .
Molecular Mechanism
The procarcinogen 1,2-Dimethylhydrazine Dihydrochloride, after a series of metabolic reactions, finally reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis . It begins its mutagenic activity through the methylation of guanine in DNA at the N-7 position .
Temporal Effects in Laboratory Settings
The early morphological and biochemical effects of intrarectally administered 1,2-Dimethylhydrazine Dihydrochloride on mouse colon were studied . During the interval from 24 hours to 2 weeks, the opposite effect was seen; incorporation of [3H]thymidine increased 3- to 5-fold over controls .
Dosage Effects in Animal Models
Administration of increasing doses of 1,2-Dimethylhydrazine Dihydrochloride resulted in a dose-dependent decrease in survival time . Colon tumors developed in 26%, 76%, and 87% of mice given a total dose of 34, 68, and 136 mg/kg 1,2-Dimethylhydrazine Dihydrochloride, respectively .
Metabolic Pathways
The main pathway involves the hepatic conversion of 1,2-Dimethylhydrazine Dihydrochloride to azoxymethane and azoxymethanol which subsequently undergoes glucuronic acid conjugation and biliary excretion .
Transport and Distribution
1,2-Dimethylhydrazine Dihydrochloride is a hygroscopic substance , indicating that it can absorb moisture from the environment. This property may influence its transport and distribution within cells and tissues.
Subcellular Localization
Given its role as a DNA alkylating agent, it can be inferred that it likely localizes to the nucleus where it interacts with DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with methylating agents. For example, hydrazine can react with methyl iodide to form 1,2-dimethylhydrazine, which is then treated with hydrochloric acid to yield the hydrochloride salt.
Another method involves the reaction of benzoyl chloride with hydrazine sulfate to form symmetrical dibenzoylhydrazine. This intermediate is then reacted with dimethyl sulfate to produce symmetrical dibenzoyldimethylhydrazine. Finally, this compound is refluxed with hydrochloric acid, followed by steam distillation and crystallization to obtain 1,2-dimethylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of 1,2-dimethylhydrazine hydrochloride typically involves large-scale methylation of hydrazine derivatives. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrosamines, which are significant due to their carcinogenic properties.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylhydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitrosamines.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted hydrazines depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylhydrazine hydrochloride is unique among hydrazine derivatives due to its potent carcinogenic properties. Similar compounds include:
1,1-Dimethylhydrazine:
Hydrazine: The parent compound, used in various industrial applications and as a precursor to many hydrazine derivatives.
Methylhydrazine: A simpler derivative with one methyl group, used in chemical synthesis and as a research reagent.
1,2-Dimethylhydrazine hydrochloride stands out due to its specific use in cancer research, providing a reliable model for studying colon carcinogenesis and testing anti-cancer agents .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Dimethylhydrazine dihydrochloride can be achieved through a two-step process. The first step involves the reaction of hydrazine hydrate with acetone to form 1,2-Dimethylhydrazine. The second step involves the reaction of 1,2-Dimethylhydrazine with hydrochloric acid to form 1,2-Dimethylhydrazine dihydrochloride.", "Starting Materials": [ "Hydrazine hydrate", "Acetone", "Hydrochloric acid" ], "Reaction": [ "Step 1: Hydrazine hydrate and acetone are mixed together in a round-bottom flask and heated under reflux for several hours. The reaction mixture is then cooled and the resulting 1,2-Dimethylhydrazine is isolated by distillation.", "Step 2: The 1,2-Dimethylhydrazine is dissolved in hydrochloric acid and the resulting solution is heated under reflux for several hours. The mixture is then cooled and the 1,2-Dimethylhydrazine dihydrochloride is isolated by filtration and drying." ] } | |
CAS-Nummer |
306-37-6 |
Molekularformel |
C2H9ClN2 |
Molekulargewicht |
96.56 g/mol |
IUPAC-Name |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
InChI-Schlüssel |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl.Cl |
Kanonische SMILES |
CNNC.Cl |
melting_point |
333 to 336 °F (decomposes) (NTP, 1992) |
Andere CAS-Nummern |
306-37-6 |
Physikalische Beschreibung |
Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |
Piktogramme |
Acute Toxic; Health Hazard |
Löslichkeit |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |
Synonyme |
1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



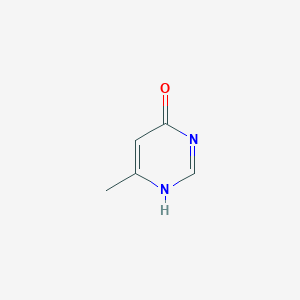

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)


![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)

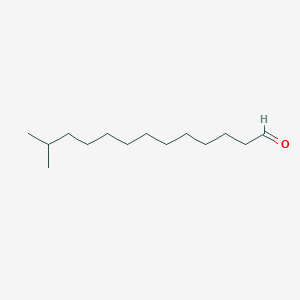

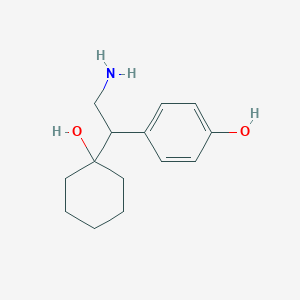
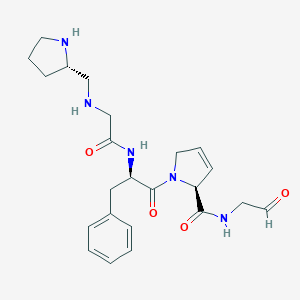
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
